molecular formula C17H20N2O4 B3037372 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl butyrate CAS No. 477870-35-2

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl butyrate

Cat. No.: B3037372
CAS No.: 477870-35-2
M. Wt: 316.35 g/mol
InChI Key: DOMSDJKASAUZDT-UHFFFAOYSA-N
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Description

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl butyrate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with a dimethoxymethyl group and a phenyl butyrate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl butyrate typically involves the reaction of 4-(dimethoxymethyl)-2-pyrimidinylamine with phenyl butyric acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl butyrate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl butyrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl butyrate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethoxymethyl)-2-methylpyrimidine: Shares a similar pyrimidine ring structure but differs in the substituents attached to the ring.

    2-Amino-4-dimethoxymethylpyrimidine: Another related compound with an amino group instead of the phenyl butyrate moiety.

Uniqueness

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl butyrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-4-5-15(20)23-13-8-6-12(7-9-13)16-18-11-10-14(19-16)17(21-2)22-3/h6-11,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMSDJKASAUZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)C2=NC=CC(=N2)C(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701213813
Record name 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822372
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477870-35-2
Record name 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477870-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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